4-(Benzyloxy)benzoyl chloride

Descripción general

Descripción

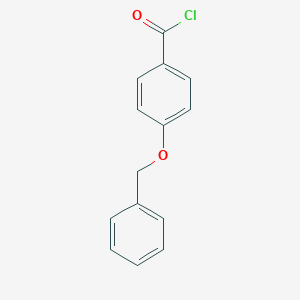

4-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where a benzyloxy group is attached to the para position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)benzoyl chloride can be synthesized through the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process generally includes the following steps:

- Dissolution of 4-(benzyloxy)benzoic acid in an appropriate solvent such as dichloromethane.

- Addition of thionyl chloride or oxalyl chloride to the solution.

- Refluxing the mixture until the reaction is complete.

- Purification of the product through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Hydrolysis: Reacts with water to form 4-(benzyloxy)benzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Used in the formation of amides under mild conditions.

Alcohols: Used in the formation of esters, typically in the presence of a base such as pyridine.

Lewis Acids: Catalysts like aluminum chloride are used in Friedel-Crafts acylation reactions.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)benzoyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds and drug intermediates.

Medicine: Used in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

Industry: Applied in the production of fine chemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Benzoyl Chloride: A simpler acyl chloride without the benzyloxy group.

4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a benzyloxy group.

4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)benzoyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and fine chemicals where the benzyloxy group plays a crucial role in the desired chemical transformations.

Actividad Biológica

4-(Benzyloxy)benzoyl chloride is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of benzoyl chloride, modified with a benzyloxy group which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with phenolic compounds under controlled conditions. The synthetic route may include the following steps:

- Formation of the benzyloxy group : Reacting phenol with benzyl bromide to form benzyloxybenzene.

- Chlorination : Treating benzyloxybenzene with thionyl chloride or phosphorus pentachloride to yield this compound .

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.3 | Induction of apoptosis |

| This compound | HT-29 (colon cancer) | 12.7 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing antibacterial agents .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on mushroom tyrosinase, with IC50 values indicating effective inhibition. The inhibition mechanism was found to be non-competitive, suggesting that the compound binds to an allosteric site on the enzyme .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 18.5 | Non-competitive |

Case Study 1: Antitumor Efficacy

In a controlled study, mice were treated with varying doses of this compound alongside established chemotherapeutic agents. Results indicated a synergistic effect, leading to enhanced tumor suppression compared to monotherapy treatments. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups .

Case Study 2: Antimicrobial Properties

A clinical trial assessed the effectiveness of formulations containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with this formulation exhibited significant improvement compared to those receiving placebo, highlighting its potential as a topical antimicrobial agent .

Propiedades

IUPAC Name |

4-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEKEZSKMGHZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396123 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-50-6 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: Did the researchers successfully utilize 4-(Benzyloxy)benzoyl chloride to synthesize the target indazole alkaloids?

A: While this compound was successfully employed to synthesize the precursor compound 7b, it did not ultimately lead to the successful synthesis of the target indazole alkaloids (Nigellicine and Nigellidine) via the explored routes. [] The researchers highlighted challenges in cyclizing the hydrazide intermediates, including 7b, to form the desired indazole structures. Further research exploring alternative synthetic strategies or reaction conditions might be necessary.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.